2-(Isoquinolin-8-YL)ethanamine
Overview
Description
2-(Isoquinolin-8-YL)ethanamine is a chemical compound with the molecular formula C₁₁H₁₂N₂. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-8-YL)ethanamine can be achieved through several methods:
Pictet-Spengler Reaction: This method involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride.
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetal as starting materials, which undergo cyclization under acidic conditions to produce isoquinoline derivatives.
Intramolecular Cyclization: This method involves the condensation of acid anhydrides with 2-(3,4-dimethoxyphenyl)ethanamine, followed by cyclization using sodium tetrahydridoborate and aqueous hydrogen chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Pictet-Spengler or Pomeranz-Fritsch reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-8-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-(Isoquinolin-8-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including alkaloids.
Medicine: Isoquinoline derivatives have shown potential as antimalarial, antimicrobial, and anticancer agents.
Industry: It is used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-8-YL)ethanamine involves its interaction with various molecular targets and pathways:
DNA Synthesis Inhibition: Isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Receptor Binding: It can bind to specific receptors, leading to various biological effects such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: Similar in structure but lacks the ethanamine side chain.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Beta-Phenylethylamine: Shares the ethanamine side chain but has a different aromatic ring structure.
Uniqueness
2-(Isoquinolin-8-YL)ethanamine is unique due to its combination of the isoquinoline ring and the ethanamine side chain, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-isoquinolin-8-ylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10/h1-3,5,7-8H,4,6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOVRKTPUHRRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.